1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester

Description

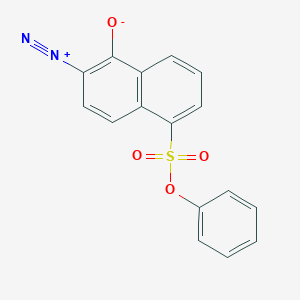

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester (CAS: 23295-00-3) is a diazo-containing sulfonic acid ester with the molecular formula C₁₆H₁₀N₂O₆S and a molecular weight of 358.3254 g/mol . Its structure comprises a naphthalene backbone modified with a diazo group (-N₂⁺) at position 6, a sulfonic acid group at position 1, and a phenyl ester substituent. The diazo group confers photoreactivity, making the compound useful in photoresist materials and dye synthesis .

Properties

CAS No. |

23295-00-3 |

|---|---|

Molecular Formula |

C16H10N2O4S |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-diazonio-5-phenoxysulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)23(20,21)22-11-5-2-1-3-6-11/h1-10H |

InChI Key |

JNHDJPUXRUTTMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester typically involves multiple steps, starting with the naphthalene ring as the core structure. The sulfonic acid group can be introduced through sulfonation reactions, while the diazo group can be added through diazotization reactions. The phenyl ester group is usually formed through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules through specific binding interactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations :

- The methyl ester (59297-04-0) has the simplest structure, reducing steric hindrance and enhancing reactivity in nucleophilic substitutions .

- The trihydroxybenzophenone ester (68510-93-0) exhibits a significantly higher molecular weight (508.46 g/mol) due to its extended aromatic system, enhancing UV absorption for photoresist applications .

- The ethylidynetris[phenol] ester (138636-85-8) features a bulky, branched substituent, likely improving thermal stability but reducing solubility in non-polar solvents .

Physicochemical Properties

Table 2: Physicochemical Comparisons

Notes:

- *Estimated based on substituent contributions.

- The phenyl ester ’s LogP (1.93) reflects a balance suitable for HPLC analysis with acetonitrile/water mobile phases .

- Bulky substituents in trihydroxybenzophenone and ethylidynetris[phenol] esters reduce hydrolysis rates, favoring applications in coatings and high-temperature processes .

Key Insights :

- The phenyl ester is utilized in reverse-phase HPLC for separation due to its moderate polarity .

- The trihydroxybenzophenone ester’s UV sensitivity makes it critical in photomasks for integrated circuits .

- Ethylidynetris[phenol] ester’s high thermal stability suits it for epoxy composites in aerospace .

Biological Activity

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester (CAS Number: 138636-85-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C30H24N2O7S

- Molecular Weight : 556.6 g/mol

The compound consists of a naphthalene ring structure with diazo and sulfonic acid functionalities that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds related to naphthalenesulfonic acids exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antitumor Activity

1-Naphthalenesulfonic acid derivatives have been evaluated for their antitumor properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases.

Case Study:

A study conducted on human breast cancer cell lines showed that treatment with a related naphthalene derivative resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM, indicating potent antitumor effects .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition could have applications in cosmetic formulations aimed at reducing hyperpigmentation.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase | Competitive | 15 | |

| Acetylcholinesterase | Non-competitive | 25 |

The biological activity of 1-naphthalenesulfonic acid derivatives can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, leading to structural distortions.

- Enzyme Inhibition : Compounds can bind to active sites of enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cells, contributing to cytotoxicity.

Q & A

Q. What are the standard synthetic routes for 1-naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester?

The synthesis typically involves diazotization of precursor amines followed by coupling with sulfonic acid derivatives. Key reagents include sodium nitrite (NaNO₂) for diazotization and phenyl esters for sulfonate group introduction. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid premature decomposition of the diazo group. Purification often employs column chromatography or recrystallization using polar aprotic solvents like DMF .

Q. How is the compound characterized spectroscopically?

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and sulfonate/diazo functional groups.

- IR : Stretching vibrations for diazo (N=N, ~2100 cm⁻¹) and sulfonate (S=O, ~1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 508.4601 for C₂₃H₁₆N₄O₈S) .

Q. What methods are used to determine solubility and stability?

- Solubility : Tested in solvents like DMSO, THF, and water via gravimetric analysis. Polar solvents enhance solubility due to sulfonate groups.

- Stability : UV-Vis spectroscopy monitors degradation under light/heat. Storage in amber vials at –20°C is recommended to prevent diazo group decomposition .

Advanced Research Questions

Q. How does the compound function in photoresist applications, and how can its photosensitivity be optimized?

The diazo group undergoes photolysis to generate carbenes, enabling crosslinking in photoresist polymers. Optimization involves:

- Wavelength tuning : UV irradiation (365 nm) for controlled decomposition.

- Additives : Co-initiators like triarylsulfonium salts enhance quantum yield.

- Kinetic studies : Time-resolved spectroscopy quantifies photolysis rates under varying intensities .

Q. What challenges arise in resolving the compound’s crystal structure, and how are they addressed?

- Twinned crystals : Use SHELXL for refinement with HKLF5 data.

- Disorder : Apply restraints for diazo/sulfonate groups.

- Data quality : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios .

Q. How are synthetic byproducts identified and separated during scale-up?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities.

- TLC : Silica gel plates (ethyl acetate/hexane) track reaction progress.

- Crystallization : Selective solvent pairs (e.g., methanol/diethyl ether) isolate the pure compound .

Q. How can photolytic kinetics and degradation pathways be studied?

- Time-resolved UV-Vis : Monitors absorbance decay at λₘₐₓ (~400 nm) under controlled light exposure.

- LC-MS : Identifies photoproducts like naphthoquinone derivatives.

- Computational modeling : DFT calculations predict reaction intermediates and activation energies .

Q. What strategies are used to analyze metal coordination behavior?

- Titration experiments : UV-Vis titration with Cu²⁺/Fe³⁺ reveals bathochromic shifts indicative of complexation.

- XAS : X-ray absorption spectroscopy determines coordination geometry (e.g., octahedral vs. tetrahedral).

- EPR : Detects paramagnetic species in redox-active metal complexes .

Data Contradictions and Validation

- CAS discrepancies : cites CAS 68510-93-0, while lists 137902-98-8 for similar derivatives. Validate structures via InChI keys (e.g., InChI=1/C₂₃H₁₆N₄O₈S ) to resolve nomenclature conflicts.

- Synthetic yields : Conflicting reports on diazo stability ( vs. 19) suggest optimizing reaction inertness (argon atmosphere, low-temperature diazotization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.